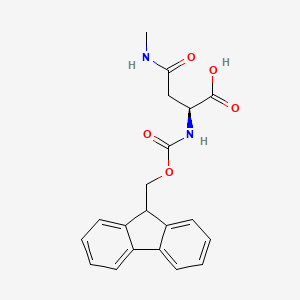

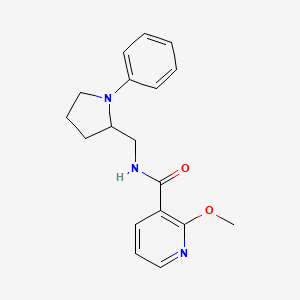

![molecular formula C16H20N4OS2 B2420480 3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-03-7](/img/structure/B2420480.png)

3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a derivative of benzo[d]thiazol-2(3H)-one . It has been synthesized and investigated for potential antidepressant and anticonvulsant effects .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions . The yields of compounds bearing chloro in the 5-position are generally lower than those possessing a hydrogen at that position .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of thiazolo[3,2-b][1,2,4]triazoles and their analogs involves innovative synthetic methods that highlight the versatility of these compounds. For example, one study detailed the one-pot synthesis of novel thiazolo[3,2-b][1,2,4]triazoles using the acidified acetic acid method, showcasing a high reaction yield and short reaction time. This method underscores the chemical flexibility and potential for further modification of similar compounds (El-Sherif et al., 2006).

Another research explored the synthesis of new 1,4-Benzodioxanуl-1,2,4-triazole derivatives, further expanding the chemical landscape of triazole-containing compounds and their potential utility in various applications (Sargsyan et al., 2018).

Applications in Material Science and Chemistry

Compounds related to the one have been evaluated for their utility in material science, such as their use in UV protection and antimicrobial treatments for cotton fabrics. The integration of thiazole azodyes containing sulfonamide moiety into cotton fabrics demonstrated not only enhanced dyeability but also functional properties such as UV protection and antibacterial effects, highlighting the potential of these compounds in developing functional textiles (Mohamed et al., 2020).

In the field of corrosion inhibition, benzimidazole derivatives, including triazole-thiol compounds, have shown significant efficacy in protecting mild steel against corrosion in acidic environments. This application is crucial for industries where metal longevity and durability are critical (Yadav et al., 2013).

Antimicrobial and Antitubercular Agents

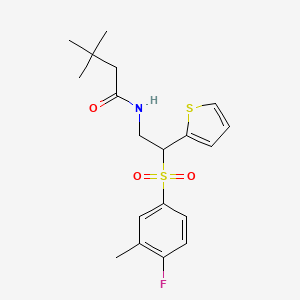

- The synthesis and pharmacological evaluation of novel sulfonyl derivatives based on isopropyl thiazole and triazole structures have demonstrated moderate to significant antibacterial and antifungal activities. These compounds were also identified as excellent antitubercular molecules, offering new avenues for the development of antimicrobial agents (Kumar et al., 2013).

Experimental and Theoretical Studies

- Experimental and theoretical studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in HCl solution have revealed these compounds' efficiency in preventing corrosion, providing insight into the physical and chemical adsorption mechanisms on metal surfaces. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Hu et al., 2016).

Mécanisme D'action

Target of Action

The compound, also known as 3-({4-methyl-5-[(3-methylbutyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2,3-dihydro-1,3-benzothiazol-2-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .

Mode of Action

This compound interacts with its targets, AChE and MAO-B, by inhibiting their enzymatic activity . The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic signaling and thereby improving cognitive performance. The inhibition of MAO-B results in increased dopamine levels, which can improve mood and cognitive function . In silico studies have shown that the compound forms strong interactions with the active sites of both enzymes .

Biochemical Pathways

The compound affects the cholinergic and dopaminergic pathways by inhibiting AChE and MAO-B enzymes respectively . The increase in acetylcholine levels enhances cholinergic signaling, which is known to play a critical role in cognitive performance. The increase in dopamine levels can improve mood and cognitive function .

Result of Action

The compound’s action results in significant activity against AChE and MAO-B enzymes . This dual inhibition may enhance cognitive performance and improve mood, potentially offering therapeutic benefits for Alzheimer’s disease . Additionally, the compound may prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from Alzheimer’s disease .

Propriétés

IUPAC Name |

3-[[4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS2/c1-11(2)8-9-22-15-18-17-14(19(15)3)10-20-12-6-4-5-7-13(12)23-16(20)21/h4-7,11H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEELLOJTXDQZKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

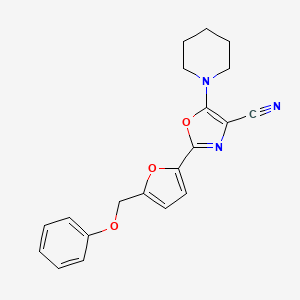

![ethyl 2-(4-benzoylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2420397.png)

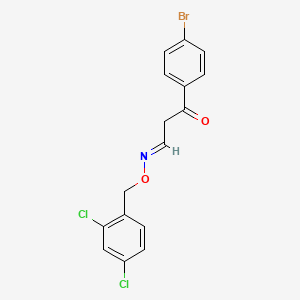

![3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2420398.png)

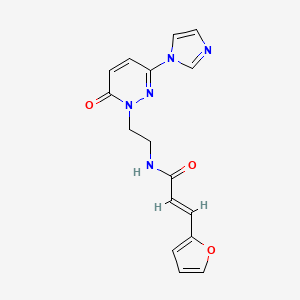

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2420400.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2420412.png)

![Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2420413.png)

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)

![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)